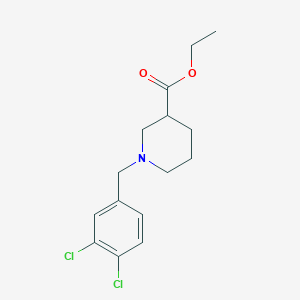
2-(2,3,4-trimethoxyphenyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-trimethoxyphenyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, commonly known as TMOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMOX has a unique chemical structure that makes it a promising candidate for drug development, material science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of TMOX is not fully understood. However, it is believed that TMOX exerts its biological activity by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell division. TMOX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
TMOX has been shown to have both biochemical and physiological effects. Biochemically, TMOX has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Physiologically, TMOX has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TMOX in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. TMOX is also relatively easy to synthesize, and its derivatives can be easily prepared. However, one of the limitations of using TMOX is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of TMOX. One direction is the development of new TMOX derivatives with improved biological activity and solubility. Another direction is the investigation of the mechanism of action of TMOX at the molecular level. Additionally, the use of TMOX in the development of new materials and analytical methods is an area of interest for future research.
Métodos De Síntesis
The synthesis of TMOX involves the condensation reaction between 2,3,4-trimethoxybenzohydrazide and 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure TMOX.
Aplicaciones Científicas De Investigación
TMOX has been extensively studied for its potential applications in various fields. In drug development, TMOX has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, TMOX has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. In analytical chemistry, TMOX has been used as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography.
Propiedades
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-23-13-8-7-11(17(27-5)18(13)28-6)19-21-22-20(29-19)12-9-15(25-3)16(26-4)10-14(12)24-2/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAPFFCBOVNGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclohexyl-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5034280.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![3-methyl-1-phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-thieno[2,3-c]pyrazole](/img/structure/B5034301.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5034308.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine](/img/structure/B5034311.png)
![N-[1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5034318.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)

![methyl (4-{[1-(4-isopropylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5034339.png)
![7,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5034340.png)

![1-(1H-imidazol-2-ylmethyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B5034347.png)


